molecular formula C16H18BrNO4 B104296 1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide CAS No. 16659-88-4

1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide

Cat. No. B104296
CAS RN: 16659-88-4
M. Wt: 368.22 g/mol
InChI Key: WAADYLVPNMRUKN-UHFFFAOYSA-N
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Description

The compound "1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide" is a derivative of tetrahydroisoquinoline, which is a structural motif found in various natural products and pharmacologically active molecules. The presence of dihydroxybenzyl and dihydroxyisoquinoline moieties suggests potential biological activity, as these features are often associated with neuroactive compounds.

Synthesis Analysis

The synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines, which are structurally related to the compound , can be achieved through a sequence involving reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation. This method starts with ortho-brominated aromatic aldehydes and primary aromatic amines, leading to N-aryl 2-bromobenzylamines, which are then transformed into the desired tetrahydroisoquinolines .

Molecular Structure Analysis

The molecular structure of related 1,4-dihydroisoquinoline derivatives, such as 4,4-dibenzyl-1,4-dihydroisoquinoline, has been reported to exhibit interesting conformations in the solid state. These conformations involve the benzyl groups being folded symmetrically toward the heterocyclic system, which could have implications for the reactivity and interaction of these compounds with biological targets .

Chemical Reactions Analysis

Debenzylation reactions of tetrahydroisoquinoline derivatives have been studied, leading to the formation of phenolic isoquinolines and tetrahydroprotoberberines. Photolysis of these compounds can yield noraporphines and additional tetrahydroprotoberberines. The presence of methoxy or methylenedioxy groups can provide formaldehyde during these reactions, which is necessary for the transformation . Electrochemical oxidation of aromatic ethers related to tetrahydroisoquinoline has also been explored, resulting in various oxidized products and providing insights into the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their substituents. For instance, the presence of hydroxy groups can increase the solubility in polar solvents and may affect the compound's acidity and potential for hydrogen bonding. The solid-state conformation of such compounds can affect their crystallinity and stability. The electrochemical properties, such as oxidation potential, are also crucial for understanding the reactivity and possible transformations of these molecules .

Scientific Research Applications

Metabolite Identification

  • Metabolite Analysis in Rats : A study investigated the metabolites of a closely related compound, 1-(1-(6-methoxyl-2-naphthyl) ethyl)-2-(4-nitrobenzyl)-6,7-dimethoxyl-1,2,3,4-tetrahydroisoquinoline hydrobromide in rats. Using LC-MS/MS, phase I and phase II metabolites were identified in various samples including feces, bile, urine, and plasma, revealing extensive metabolism in rats and demonstrating the method's effectiveness for screening and identifying metabolites (Wang et al., 2007).

Pharmacological Activities

  • Beta-Adrenergic and Platelet Antiaggregatory Activities : A positional isomer of trimetoquinol, structurally similar to 1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline, was synthesized and exhibited notable beta-adrenergic and platelet antiaggregatory activities. This suggests potential applications in cardiovascular research (Miller et al., 1980).

  • Bronchodilator Activity : Certain derivatives of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, including compounds structurally related to 1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline, have been synthesized and evaluated for pharmacological properties. One derivative was identified as an effective bronchodilator, indicating potential therapeutic applications in respiratory conditions (Yamato et al., 1967).

Neurological Effects

  • Effect on Locomotor Activity : Research on tetrahydroisoquinoline derivatives, including compounds similar to 1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline, injected into the nucleus accumbens of rats, explored their effects on locomotor activity. Some derivatives caused hyperactivity, suggesting possible impacts on dopaminergic systems (Costall et al., 1976).

  • Potential in Parkinson's Disease Research : A study designed and synthesized two 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivatives containing a dopamine moiety, one of which induced parkinsonism in mice. This indicates potential relevance for studying the mechanisms and potential treatments of Parkinson's disease (Kawai et al., 1998).

Chemical Degradation and Synthesis

  • Photo-Degradation Analysis : A study focused on the photo-degradation products of a similar compound, 1-[1-(6-methoxy-2-naphthyl) ethyl]-2-(4-nitrobenzyl)-6,7-dimethoxyl-1,2,3,4-tetrahydroisoquinoline hydrobromide. The findings provide insights into the chemical stability and degradation pathways of related tetrahydroisoquinoline compounds (Jiang et al., 2007).

properties

IUPAC Name

1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4.BrH/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12;/h1-2,6-8,12,17-21H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAADYLVPNMRUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide

CAS RN

16659-88-4, 4747-99-3
Record name 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-, hydrobromide (1:1)
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Record name THPV HBr
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Record name Tetrahydropapaveroline hydrobromide
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Record name TETRAHYDROPAPAVEROLINE HYDROBROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
Reactant of Route 2
1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
Reactant of Route 3
1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
Reactant of Route 4
1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
Reactant of Route 5
1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
Reactant of Route 6
1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide

Citations

For This Compound
2
Citations
S Galanie, CD Smolke - Microbial cell factories, 2015 - Springer
Background Protoberberine alkaloids are bioactive molecules abundant in plant preparations for traditional medicines. Yeast engineered to express biosynthetic pathways for …
Number of citations: 62 link.springer.com
S Galanie - 2015 - search.proquest.com
Natural products, organic molecules made by Nature, are the principal source of and inspiration for pharmaceuticals. Because of their complex regio-and stereo-chemistry, many natural …
Number of citations: 0 search.proquest.com

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